5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-methylindole followed by formylation and carboxylation. One common method includes the use of bromine and a formylating agent such as Vilsmeier-Haack reagent . The reaction conditions often involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Bromo-3-carboxy-1-methyl-1H-indole-2-carboxylic acid.
Reduction: 5-Bromo-3-hydroxymethyl-1-methyl-1H-indole-2-carboxylic acid.
Substitution: 5-Substituted-3-formyl-1-methyl-1H-indole-2-carboxylic acid derivatives.
Scientific Research Applications
5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methyl-1H-indole-2-carboxylic acid
- 5-Formyl-1-methyl-1H-indole-2-carboxylic acid
- 3-Formyl-1-methyl-1H-indole-2-carboxylic acid
Uniqueness
5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and formyl groups, which confer distinct reactivity and biological properties.
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-bromo-3-formyl-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-5H,1H3,(H,15,16) |
InChI Key |
XQNHHBIIFWEKJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.